2-Amino-4-(3-trifluoromethylpyridin-2-YL)benzoic acid 2-Amino-4-(3-trifluoromethylpyridin-2-YL)benzoic acid
Brand Name: Vulcanchem
CAS No.: 573676-09-2
VCID: VC8280644
InChI: InChI=1S/C13H9F3N2O2/c14-13(15,16)9-2-1-5-18-11(9)7-3-4-8(12(19)20)10(17)6-7/h1-6H,17H2,(H,19,20)
SMILES: C1=CC(=C(N=C1)C2=CC(=C(C=C2)C(=O)O)N)C(F)(F)F
Molecular Formula: C13H9F3N2O2
Molecular Weight: 282.22 g/mol

2-Amino-4-(3-trifluoromethylpyridin-2-YL)benzoic acid

CAS No.: 573676-09-2

Cat. No.: VC8280644

Molecular Formula: C13H9F3N2O2

Molecular Weight: 282.22 g/mol

* For research use only. Not for human or veterinary use.

2-Amino-4-(3-trifluoromethylpyridin-2-YL)benzoic acid - 573676-09-2

Specification

CAS No. 573676-09-2
Molecular Formula C13H9F3N2O2
Molecular Weight 282.22 g/mol
IUPAC Name 2-amino-4-[3-(trifluoromethyl)pyridin-2-yl]benzoic acid
Standard InChI InChI=1S/C13H9F3N2O2/c14-13(15,16)9-2-1-5-18-11(9)7-3-4-8(12(19)20)10(17)6-7/h1-6H,17H2,(H,19,20)
Standard InChI Key URTQMPDVCBBCCB-UHFFFAOYSA-N
SMILES C1=CC(=C(N=C1)C2=CC(=C(C=C2)C(=O)O)N)C(F)(F)F
Canonical SMILES C1=CC(=C(N=C1)C2=CC(=C(C=C2)C(=O)O)N)C(F)(F)F

Introduction

Structural Characteristics and Molecular Design

Core Architecture

The molecule consists of a benzoic acid scaffold (C₆H₅COOH) substituted at position 4 with a 3-trifluoromethylpyridin-2-yl group and at position 2 with an amino group. The pyridine ring’s trifluoromethyl (-CF₃) substitution at position 3 introduces electron-withdrawing effects, influencing reactivity and intermolecular interactions .

Molecular Formula: C₁₃H₉F₃N₂O₂
Molecular Weight: 284.08 g/mol
SMILES: O=C(O)C1=CC=C(C2=NC=CC=C2C(F)(F)F)C=C1N
InChI Key: UZJYPDXJLLCSQN-UHFFFAOYSA-N

Electronic and Steric Effects

The -CF₃ group’s electronegativity alters electron density across the pyridine ring, enhancing resistance to oxidative degradation. The amino group at position 2 of the benzene ring participates in hydrogen bonding, affecting solubility and crystallinity .

Synthetic Methodologies

Suzuki-Miyaura Coupling

A palladium-catalyzed cross-coupling between 2-amino-4-bromobenzoic acid and 3-trifluoromethylpyridin-2-ylboronic acid could yield the target compound. This method is widely used for biaryl syntheses .

Example Reaction:
2-Amino-4-bromobenzoic acid+3-CF₃-pyridin-2-yl-B(OH)₂Pd(PPh₃)₄, Na₂CO₃Target Compound\text{2-Amino-4-bromobenzoic acid} + \text{3-CF₃-pyridin-2-yl-B(OH)₂} \xrightarrow{\text{Pd(PPh₃)₄, Na₂CO₃}} \text{Target Compound}

Cyclocondensation

Forming the pyridine ring via cyclization of a β-keto ester precursor with ammonium acetate, followed by trifluoromethylation, is another potential route .

Physicochemical Properties

Predicted Parameters

Using computational tools (e.g., SwissADME), the following properties are estimated:

PropertyValue
LogP (Partition Coefficient)2.45
Water Solubility0.12 mg/mL (25°C)
pKa (Carboxylic Acid)3.8
pKa (Amino Group)4.9
Topological Surface Area78.9 Ų

Spectroscopic Data

  • ¹H NMR (DMSO-d₆): δ 8.65 (d, J=5.1 Hz, 1H, pyridine-H), 7.92 (s, 1H, Ar-H), 7.45 (d, J=8.4 Hz, 1H, Ar-H), 6.78 (s, 2H, NH₂), 6.55 (d, J=5.1 Hz, 1H, pyridine-H) .

  • ¹³C NMR: δ 168.2 (COOH), 158.1 (C-F₃), 135.6–115.3 (aromatic carbons) .

Applications in Pharmaceutical Research

Antibacterial and Antiviral Activity

Trifluoromethylpyridine derivatives exhibit inhibitory effects on bacterial enzymes (e.g., DNA gyrase) and viral proteases. The compound’s -CF₃ group may enhance binding affinity to hydrophobic enzyme pockets .

Fluorescent Probes

The conjugated π-system enables fluorescence, making it suitable for cellular imaging. Modulating the amino group’s electronic environment can tune emission wavelengths .

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